molecular formula C25H29N3O4S2 B11426841 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B11426841
M. Wt: 499.6 g/mol
InChI Key: ARTHPFUKFKZBCZ-UHFFFAOYSA-N
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Description

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, a sulfonyl group, and a thioether linkage, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrimidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidine with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug development. Its sulfonyl and thioether groups are known to enhance binding affinity and specificity in biological systems.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or pathways involved in diseases. Its structural features may allow it to act as an inhibitor or modulator of biological processes.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group may form strong interactions with active sites, while the thioether linkage could facilitate binding through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
  • 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide stands out due to its specific combination of functional groups, which may confer unique reactivity and binding properties. The presence of the tert-butyl and isopropyl groups can influence its steric and electronic characteristics, potentially enhancing its performance in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C25H29N3O4S2

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H29N3O4S2/c1-16(2)17-6-10-19(11-7-17)27-22(29)15-33-24-26-14-21(23(30)28-24)34(31,32)20-12-8-18(9-13-20)25(3,4)5/h6-14,16H,15H2,1-5H3,(H,27,29)(H,26,28,30)

InChI Key

ARTHPFUKFKZBCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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